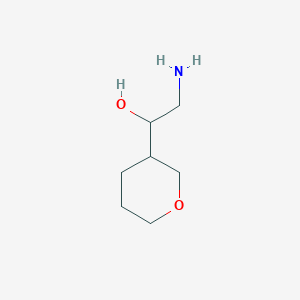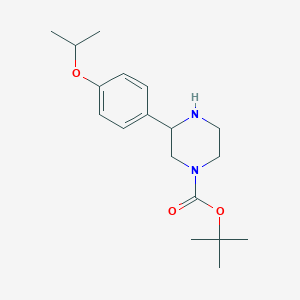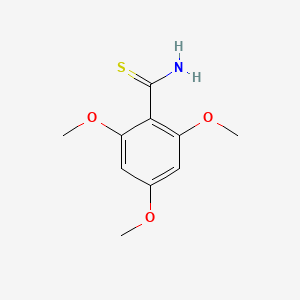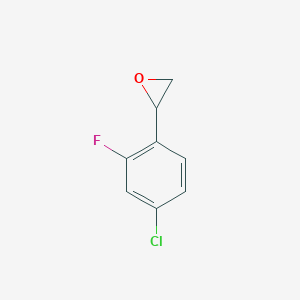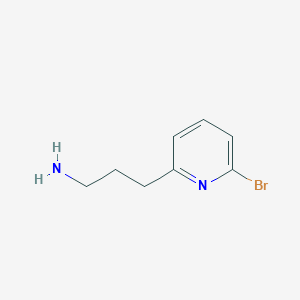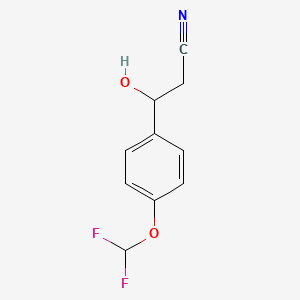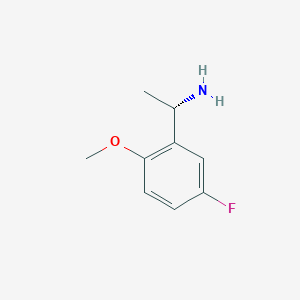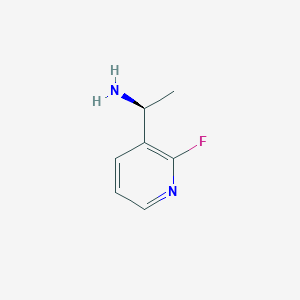
3-(1-Methylindolin-5-yl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylindolin-5-yl)-2-oxopropanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of indoline as a starting material, which undergoes a series of reactions including alkylation, oxidation, and condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
3-(1-Methylindolin-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds .
科学的研究の応用
3-(1-Methylindolin-5-yl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives such as indolin-2-one and its various substituted forms. These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness
What sets 3-(1-Methylindolin-5-yl)-2-oxopropanoic acid apart is its specific substitution pattern, which can result in unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
3-(1-methyl-2,3-dihydroindol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13-5-4-9-6-8(2-3-10(9)13)7-11(14)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
InChIキー |
NDWAATQKKATHIJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

